Structural Determinants for Hsp90 Inhibition Potency: 2,4-Dimethoxyphenyl vs. Unsubstituted Phenyl
In the 2-amino-4-phenylquinazoline Hsp90 inhibitor series, substitution at the 2-amino aniline ring drastically affects potency. While the exact IC50 for the target compound (6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine) is not publicly disclosed, class-level inference from the patent SAR table indicates that compounds bearing a 2,4-dimethoxyphenyl group (Example 12) exhibit sub-micromolar Hsp90 inhibitory activity, whereas the unsubstituted phenyl analog (Example 1) shows >10 µM IC50, representing a >10-fold potency difference [1]. This is classified as class-level inference because the exact assay data for the target compound's specific analog is not directly reported, but endpoints for near-identical structures are provided.
| Evidence Dimension | Hsp90 Inhibition IC50 |
|---|---|
| Target Compound Data | Not directly disclosed; inferred to be sub-µM based on SAR of Example 12 (2,4-dimethoxyphenyl analog) |
| Comparator Or Baseline | Unsubstituted phenyl analog (Patent Example 1): IC50 > 10 µM |
| Quantified Difference | >10-fold potency improvement inferred for 2,4-dimethoxyphenyl substitution |
| Conditions | Hsp90 binding assay, patent data |
Why This Matters
For Hsp90-targeted projects, selecting the 2,4-dimethoxyphenyl-substituted compound over the unsubstituted phenyl analog could mean the difference between a viable lead and an inactive compound.
- [1] Eggenweiler, H.-M., Wolf, M., & Buchstaller, H.-P. (2008). 2-Amino-4-Phenylquinazoline Derivatives and the Use Thereof as Hsp90 Modulators. U.S. Patent Application Publication No. US 2008/0214586 A1. Example 1 (R2 = H, IC50 > 10 µM) and Example 12 (R2 = 2,4-(OMe)2, IC50 < 1 µM). View Source
